![molecular formula C12H20Si B14423871 2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene CAS No. 85914-90-5](/img/structure/B14423871.png)
2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene is a silicon-containing organic compound. It is a derivative of silacyclopentadiene, characterized by the presence of a spiro structure where a silicon atom is incorporated into the ring system.
Méthodes De Préparation
The synthesis of 2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene can be achieved through several routes. One common method involves the vacuum pyrolysis of its precursor compounds. For instance, the vacuum pyrolysis of 5-silaspiro[4.4]nona-2,7-diene and its 2,3,7,8-tetramethyl derivative has been reported . Another method involves the use of diethoxy-, dipropoxy-, and dibutoxydichlorosilane, which yields the desired product in high yields . These methods typically require controlled conditions such as high temperatures and specific reaction times to ensure the successful formation of the compound.
Analyse Des Réactions Chimiques
2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be converted into different silacyclopentadiene derivatives through photochemical interconversion and vacuum pyrolysis . Common reagents used in these reactions include UV irradiation and specific catalysts that facilitate the transformation of the compound into its desired products. The major products formed from these reactions include various silacyclopentadiene derivatives, which can be further utilized in different chemical applications .
Applications De Recherche Scientifique
2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other silicon-containing compounds. Its unique structure makes it a valuable compound for studying the properties and reactivity of silicon in organic molecules . In materials science, it is explored for its potential use in the development of new materials with unique electronic and optical properties .
Mécanisme D'action
The mechanism of action of 2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene involves its ability to undergo various chemical transformations. The compound’s silicon atom plays a crucial role in its reactivity, allowing it to participate in different types of chemical reactions. The molecular targets and pathways involved in these reactions include the formation of silacyclopentadiene derivatives through photochemical and thermal processes . The unique spiro structure of the compound also contributes to its reactivity and the formation of specific products.
Comparaison Avec Des Composés Similaires
2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene can be compared with other similar compounds such as 5-silaspiro[4.4]nona-2,7-diene and its dimethyl derivatives. These compounds share similar structural features but differ in their substitution patterns and reactivity . The presence of tetramethyl groups in this compound makes it unique and influences its chemical behavior compared to its analogs .
Propriétés
Numéro CAS |
85914-90-5 |
|---|---|
Formule moléculaire |
C12H20Si |
Poids moléculaire |
192.37 g/mol |
Nom IUPAC |
2,3,7,8-tetramethyl-5-silaspiro[4.4]nona-2,7-diene |
InChI |
InChI=1S/C12H20Si/c1-9-5-13(6-10(9)2)7-11(3)12(4)8-13/h5-8H2,1-4H3 |
Clé InChI |
QYODCCHISKIBDA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C[Si]2(C1)CC(=C(C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14423789.png)
![Methyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14423797.png)
![2,3-Dithiaspiro[4.4]nonane](/img/structure/B14423800.png)
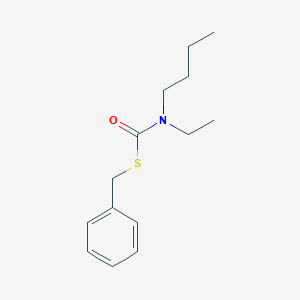
![2-Methyl-N,N-bis[(oxiran-2-yl)methyl]prop-2-enamide](/img/structure/B14423831.png)
![1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol](/img/structure/B14423837.png)
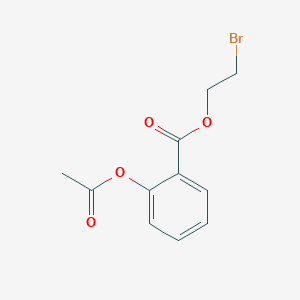
![7-Chloro-2-methyl-6-[(oxan-2-yl)oxy]hept-1-en-3-ol](/img/structure/B14423847.png)
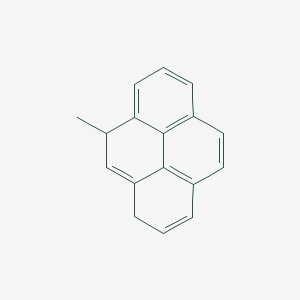
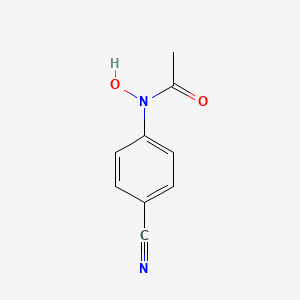
![1-(4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonyl)piperidine](/img/structure/B14423860.png)
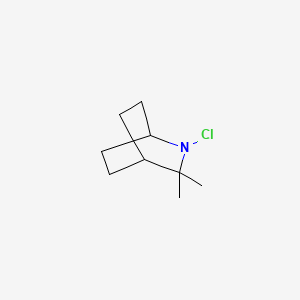

![N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B14423883.png)
